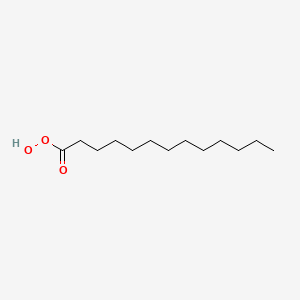
Peroxytridecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxytridecanoic acid is an organic compound with the molecular formula C13H26O3. It is a type of peracid, which means it contains a peroxide group (-O-O-) attached to a carboxylic acid group. This compound is known for its strong oxidizing properties, making it useful in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Peroxytridecanoic acid can be synthesized through the oxidation of tridecanoic acid using hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:
- Dissolving tridecanoic acid in an appropriate solvent such as acetic acid.
- Adding hydrogen peroxide slowly to the solution while maintaining a controlled temperature.
- Using an acid catalyst like sulfuric acid to facilitate the reaction.
- Isolating and purifying the this compound through crystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Peroxytridecanoic acid undergoes various chemical reactions, including:
Oxidation: It can oxidize a wide range of organic compounds, including alcohols, ketones, and sulfides, to their corresponding oxidized products.
Reduction: Although less common, this compound can be reduced to tridecanoic acid under specific conditions.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Hydrogen peroxide, acetic acid, and sulfuric acid are commonly used reagents.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution Reactions: Various nucleophiles, such as amines or alcohols, can be used to replace the peroxide group.
Major Products Formed:
Oxidation: Alcohols are converted to aldehydes or ketones, and sulfides are oxidized to sulfoxides or sulfones.
Reduction: this compound is reduced back to tridecanoic acid.
Substitution: The resulting products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Peroxytridecanoic acid has several scientific research applications, including:
Biology: It is employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in antimicrobial and anticancer therapies due to its strong oxidizing properties.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of peroxytridecanoic acid involves the cleavage of the peroxide bond, generating highly reactive oxygen species. These reactive oxygen species can oxidize various substrates by transferring oxygen atoms. The molecular targets and pathways involved include:
Oxidation of Organic Compounds: The peroxide bond breaks, forming free radicals that initiate oxidation reactions.
Interaction with Biological Molecules: Reactive oxygen species can modify proteins, lipids, and nucleic acids, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
Peracetic Acid: Another peracid with a shorter carbon chain, commonly used as a disinfectant and sterilizing agent.
Perdecanoic Acid: Similar in structure but with a different carbon chain length, used in similar oxidation reactions.
Perbenzoic Acid: An aromatic peracid used in organic synthesis for oxidation reactions.
Uniqueness of Peroxytridecanoic Acid:
Chain Length: The longer carbon chain of this compound provides different solubility and reactivity properties compared to shorter-chain peracids.
Stability: It is relatively more stable than shorter-chain peracids, making it suitable for specific industrial applications where stability is crucial.
This compound stands out due to its unique combination of strong oxidizing properties, stability, and versatility in various chemical and industrial processes.
Propriétés
Numéro CAS |
40915-96-6 |
|---|---|
Formule moléculaire |
C13H26O3 |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
tridecaneperoxoic acid |
InChI |
InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)16-15/h15H,2-12H2,1H3 |
Clé InChI |
LOYQGUVUOVODCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(=O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


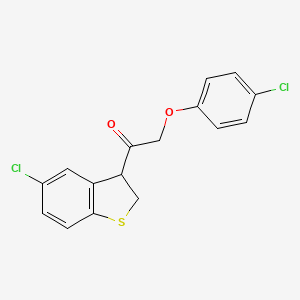
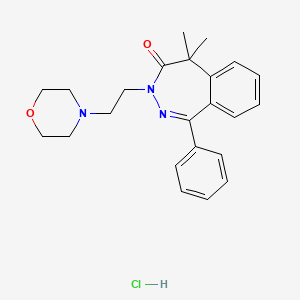
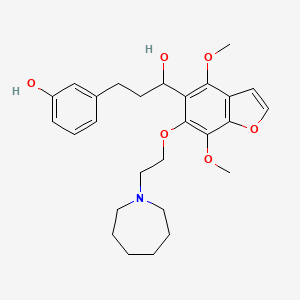
![1,6-Methano[10]annulen-11-one](/img/structure/B14664596.png)
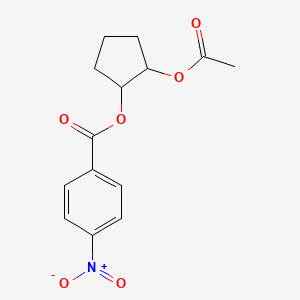
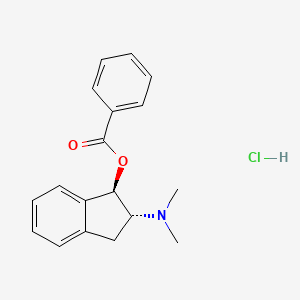
![2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride](/img/structure/B14664621.png)
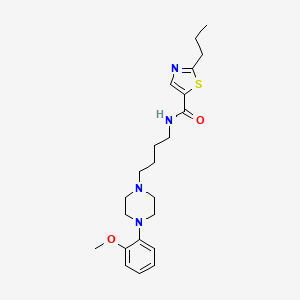
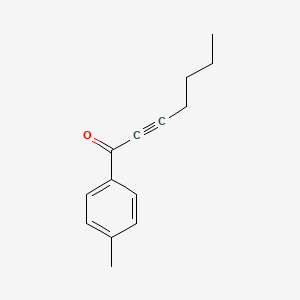
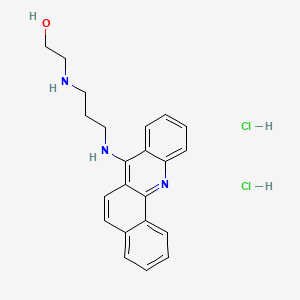
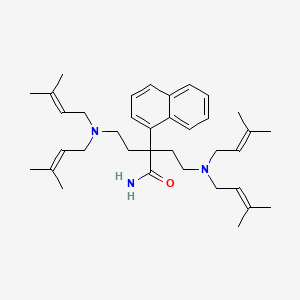
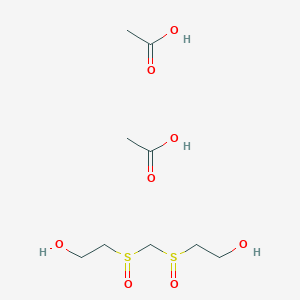
![2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline](/img/structure/B14664671.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14664679.png)
